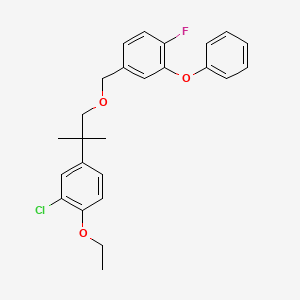

Benzene, 4-((2-(3-chloro-4-ethoxyphenyl)-2-methylpropoxy)methyl)-1-fluoro-2-phenoxy-

Cat. No. B8300025

M. Wt: 428.9 g/mol

InChI Key: WNRCEYDLTGUFFZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04873373

Procedure details

The reaction mixture was cooled to room temperature and the residual pressure was released, and 100 ml of benzene was added into the autoclave to dissolve the oily portion. Then, the catalyst was removed by filtration, and the filtrate was sufficiently shaken and allowed to stand still to cause phase separation. Then, the obtained benzene layer was washed with 100 ml of water three times and benzene was removed by distillation under reduced pressure to give an oily product. From the results of the analysis of the oily product by gas chromatography according to the internal standard method, it was found that the oily product comprised 98.2% of 3-phenoxy-4-fluorobenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether and 0.7% of starting 3-phenoxy-4-fluorobenzyl 2-(3-chloro-4-ethoxyphenyl)-2-methylpropyl ether, and that the content of each of 3-phenoxy-4-fluorotoluene and 4-ethoxyneophyl alcohol formed by cleaving of the ether linkage was lower than 0.2%. Moreover, 0.8% of 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether presumed to have been formed by reduction of the fluorine atom was contained.

Name

3-phenoxy-4-fluorobenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:29])([CH3:28])[CH2:11][O:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([F:20])=[C:16]([O:21][C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[CH:15]=2)=[CH:6][CH:5]=1)[CH3:2].ClC1C=C(C(C)(C)COCC2C=CC(F)=C(OC3C=CC=CC=3)C=2)C=CC=1OCC>C1C=CC=CC=1>[O:21]([C:16]1[CH:15]=[C:14]([CH3:13])[CH:19]=[CH:18][C:17]=1[F:20])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([CH3:28])([CH3:29])[CH2:11][OH:12])=[CH:6][CH:5]=1)[CH3:2]

|

Inputs

Step One

|

Name

|

3-phenoxy-4-fluorobenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC1=CC=C(C=C1)C(COCC1=CC(=C(C=C1)F)OC1=CC=CC=C1)(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C=CC1OCC)C(COCC1=CC(=C(C=C1)F)OC1=CC=CC=C1)(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the filtrate was sufficiently shaken

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the oily portion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then, the catalyst was removed by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

phase separation

|

WASH

|

Type

|

WASH

|

|

Details

|

Then, the obtained benzene layer was washed with 100 ml of water three times and benzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by distillation under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an oily product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

From the results of the analysis of the oily product by gas chromatography

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O(C1=CC=CC=C1)C=1C=C(C=CC1F)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC1=CC=C(C(CO)(C)C)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |